molecular formula C19H13Br2NO B1592257 4-(Bis(4-bromophenyl)amino)benzaldehyde CAS No. 25069-38-9

4-(Bis(4-bromophenyl)amino)benzaldehyde

Cat. No. B1592257
CAS RN: 25069-38-9
M. Wt: 431.1 g/mol
InChI Key: IDCRGMNEAOWPRP-UHFFFAOYSA-N
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Description

4-(Bis(4-bromophenyl)amino)benzaldehyde is a chemical compound with the CAS Number: 25069-38-9 . It has a molecular weight of 431.13 and a linear formula of C19H13Br2NO . It is a solid at room temperature .


Synthesis Analysis

The synthesis of 4-(Bis(4-bromophenyl)amino)benzaldehyde involves the use of 4-pyridineboronic acid and K2CO3 . Under the protection of N2, Pd(PPh3) is quickly added and stirred . Then, a mixture of water and 1,4-dioxane is added .


Molecular Structure Analysis

The molecular structure of 4-(Bis(4-bromophenyl)amino)benzaldehyde contains a total of 38 bonds . These include 25 non-H bonds, 19 multiple bonds, 4 rotatable bonds, 1 double bond, 18 aromatic bonds, 3 six-membered rings, 1 aldehyde (aromatic), and 1 tertiary amine (aromatic) .


Physical And Chemical Properties Analysis

4-(Bis(4-bromophenyl)amino)benzaldehyde has a density of 1.6±0.1 g/cm3 . It has a boiling point of 526.5±45.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±1.4 mmHg at 25°C and an enthalpy of vaporization of 80.1±3.0 kJ/mol . Its flash point is 272.2±28.7 °C .

Scientific Research Applications

Antimicrobial Agents

  • Field : Medical and Biological Research
  • Application : The compound has been used in the synthesis of novel compounds, which have shown promising potential for developing antimicrobial agents to fight Gram-positive pathogens .
  • Method : The compound was used in the synthesis of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine and 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4 H-1,3-oxazol-5-one .
  • Results : The synthesized compounds showed promising results in antimicrobial activity, antioxidant effect, and toxicity assays .

Anticancer Activity

  • Field : Medical and Biological Research
  • Application : The compound has been used in the synthesis of thiazole compounds, which were tested for anticancer activity .
  • Method : The compound was used in the synthesis of thiazole compounds, which were then tested against an oestrogen receptor positive human breast adenocarcinoma cell line (MCF7) using the SRB colorimetric assay .
  • Results : The results of the anticancer activity were not specified in the source .

Photo-Initiators for Multi-Photon Lithography

  • Field : Applied Physics
  • Application : The compound has been used in the synthesis of triphenylamine-based aldehydes, which were tested as photo-initiators for multi-photon lithography .
  • Method : The compound was used in the synthesis of new triphenylamine derivatives bearing formyl groups. These were then tested for their suitability as photo-initiators for multi-photon lithography .
  • Results : The synthesized compounds demonstrated a broad fabrication window, well-defined 3D prints in the sub-micron range (resolution and aspect ratio), and solubility .

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 . The precautionary statements are P261-P280-P301+P312-P302+P352-P305+P351+P338 .

properties

IUPAC Name

4-(4-bromo-N-(4-bromophenyl)anilino)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Br2NO/c20-15-3-9-18(10-4-15)22(19-11-5-16(21)6-12-19)17-7-1-14(13-23)2-8-17/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDCRGMNEAOWPRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)N(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50595416
Record name 4-[Bis(4-bromophenyl)amino]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Bis(4-bromophenyl)amino)benzaldehyde

CAS RN

25069-38-9
Record name 4-[Bis(4-bromophenyl)amino]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In an argon atmosphere, tris(4-bromophenyl)amine (964 mg, 2.00 mmol) was dissolved in tetrahydrofuran (10 mL) and cooled to −78° C. n-Butyl lithium (a 1.6 mol/L hexane solution, 1.5 mL, 2.4 mmol) and dimethylformamide (0.19 mL, 2.4 mmol) was dripped thereto at a system temperature of −60° C. or less, followed by stirring for 10 minutes. To the reaction liquid was added water and the product was extracted with ethyl acetate. The organic layer was washed with water and brine, and then dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography (elution solvent: hexane/ethyl acetate=8/1) to give 4-[bis(4-bromophenyl)amino]benzaldehyde (377 mg, 44%).
Quantity
964 mg
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10 mL
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0.19 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
81
Citations
YJ Zhang, SL Ni - Acta Crystallographica Section E: Structure …, 2014 - scripts.iucr.org
In the crystal structure of the title compound, C22H13Br2N3, the two bromophenyl rings are rotated out of the plane of the central benzylidene ring by 68.7 (1) and 69.3 (1). Both cyano …
Number of citations: 1 scripts.iucr.org
Q Du, Y Wei, J Zheng, C Xu - Electrochimica Acta, 2014 - Elsevier
A novel donor-π-bridge-acceptor copolymer, PBDTTPA-CHO, containing 4-(Bis(4-bromophenyl)-amino)benzaldehyde (TPA-CHO) and 4,8-bis-(2-ethyl- hexyloxy)-oxybenzo-[1,2-b:3,4-b’…
Number of citations: 33 www.sciencedirect.com
W Zhang, Z Fang, M Su, M Saeys… - Macromolecular rapid …, 2009 - Wiley Online Library
A conjugated polymer containing an electron donating backbone (triphenylamine) and an electron accepting side chain (cyanoacetic acid) with conjugated thiophene units as the …
Number of citations: 65 onlinelibrary.wiley.com
DD Yang, XH Ning, HW Zheng, YS Shi, B Jin, T Xiao… - Dyes and …, 2023 - Elsevier
In this work, we successfully synthesized two Schiff base (HL) complexes, ZnLCl 2 (1) and [Cd 2 L 2 Cl 4 ]·CH 3 CN (2), via the one-pot reaction of metal salts with 4-[bis(4-bromophenyl)…
Number of citations: 2 www.sciencedirect.com
M Wild, J Griebel, A Hajduk, D Friedrich, A Stark… - Scientific Reports, 2016 - nature.com
The class of triarylamine-based dyes has proven great potential as efficient light absorbers in inverse (p-type) dye sensitized solar cells (DSSCs). However, detailed investigation and …
Number of citations: 15 www.nature.com
Y He, X Wang, K Wang, L Wang - Dyes and Pigments, 2020 - Elsevier
A novel covalent organic framework (COF) polymer has been designed and synthesized by Suzuki polymerization of two monomers based on triarylamine derivatives, and the polymer …
Number of citations: 35 www.sciencedirect.com
J Lee, H Han, J Lee, SC Yoon, C Lee - Journal of Materials Chemistry …, 2014 - pubs.rsc.org
Solution-processable hole-transporting layers (HTLs) capable of cross-linking are especially important in solution-processed organic light-emitting diodes (OLEDs) to achieve multilayer …
Number of citations: 62 pubs.rsc.org
P Qin, H Zhu, T Edvinsson, G Boschloo… - Journal of the …, 2008 - ACS Publications
A successful model for the design of efficient dyes for p-type dye-sensitized solar cells (DSSCs) is presented. As an example, a novel and efficient organic dye containing a …
Number of citations: 450 pubs.acs.org
MJ Park, J Lee, IH Jung, JH Park… - Journal of Polymer …, 2010 - Wiley Online Library
We have successfully synthesized a series of new fluorene‐based copolymers, poly[(9,9‐bis(4‐octyloxy‐phenyl)fluorene‐2,7‐diyl)‐co‐[2(3{2[4(2{4[bis(bromophenyl‐4yl) amino]phenyl}…
Number of citations: 10 onlinelibrary.wiley.com
H Cheng, Y Ji, F Liu, X Lu - Luminescence, 2019 - Wiley Online Library
In this paper, a new ‘turn‐on' fluorescence probe for the rapid, sensitive, and visual detection of hypochlorite is reported. The push–pull type trianiline–tricyanofuran‐based fluorescent …

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